3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide
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Overview
Description
3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is structurally related to tirapazamine, a well-known antitumor agent. The presence of the amino and methyl groups, along with the benzotriazine ring, contributes to its distinct chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide can be synthesized through various methods. One common approach involves the reaction of tirapazamine with a methyl radical. This reaction results in the formation of this compound, which can be characterized using X-ray crystallography . The reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its biological activity.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a range of substituted benzotriazine compounds .
Scientific Research Applications
3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide has several scientific research applications, including:
Biology: Its structural similarity to tirapazamine makes it a valuable tool for studying DNA damage and repair mechanisms in hypoxic conditions.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1,2,4-benzotriazine 1-oxide involves the generation of carbon-centered radicals, which can covalently attach to DNA and other biomolecules. This process leads to DNA damage, particularly under hypoxic conditions, making it a potential antitumor agent. The compound’s ability to generate radicals and induce DNA damage is central to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tirapazamine: A closely related compound with potent antitumor activity.
3-Methyl-1,2,4-benzotriazine 1,4-dioxide: Another related compound that undergoes similar bioreductive activation and has potential antitumor properties.
Uniqueness
3-Amino-5-methyl-1,2,4-benzotriazine 1-oxide is unique due to the presence of both amino and methyl groups, which influence its chemical reactivity and biological activity. Its ability to form covalent attachments with DNA and other biomolecules under hypoxic conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-3-2-4-6-7(5)10-8(9)11-12(6)13/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYXMYXOFRPSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)[N+](=NC(=N2)N)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453385 |
Source
|
Record name | 1,2,4-Benzotriazin-3-amine, 5-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157283-99-3 |
Source
|
Record name | 1,2,4-Benzotriazin-3-amine, 5-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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